
Methyl 14-hydroxy-15-methylhexadec-15-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 14-hydroxy-15-methylhexadec-15-enoate is an organic compound with the molecular formula C18H34O3 It is a methyl ester derivative of a hydroxy fatty acid, characterized by the presence of a hydroxyl group and a double bond in its long carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-hydroxy-15-methylhexadec-15-enoate typically involves the esterification of 14-hydroxy-15-methylhexadec-15-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 14-hydroxy-15-methylhexadec-15-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-oxo-15-methylhexadec-15-enoate.
Reduction: Formation of methyl 14-hydroxy-15-methylhexadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 14-hydroxy-15-methylhexadec-15-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of Methyl 14-hydroxy-15-methylhexadec-15-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in its structure allow it to participate in various biochemical reactions. It can act as a ligand for certain enzymes, influencing their activity and modulating metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
14-Hydroxy-14-methyl-15-hexadecenoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
15-Hexadecenoic acid, 14-hydroxy-15-methyl-: Another closely related compound with slight variations in the carbon chain.
Uniqueness
Methyl 14-hydroxy-15-methylhexadec-15-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methyl ester group makes it more lipophilic compared to its acid counterparts, influencing its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
89328-42-7 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
methyl 14-hydroxy-15-methylhexadec-15-enoate |
InChI |
InChI=1S/C18H34O3/c1-16(2)17(19)14-12-10-8-6-4-5-7-9-11-13-15-18(20)21-3/h17,19H,1,4-15H2,2-3H3 |
InChIキー |
SOIXXWLJAFXPHM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CCCCCCCCCCCCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
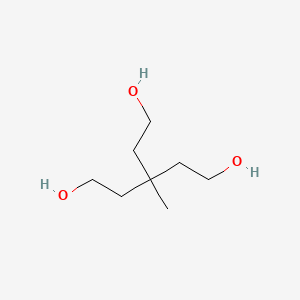
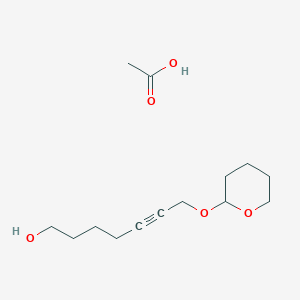
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
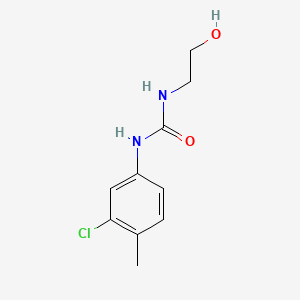
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
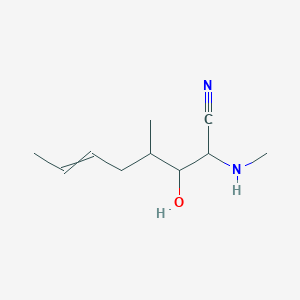
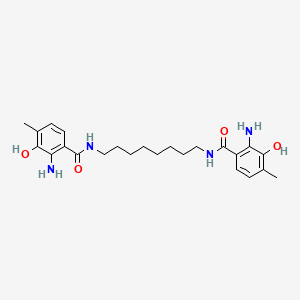

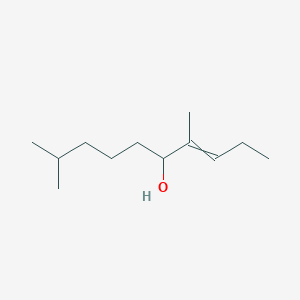
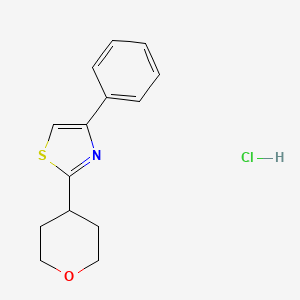

![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
